Enterobactin(6-)

Iron chelation therapy Siderophore biochemistry Stability constant comparison

Enterobactin(6−) is the fully deprotonated, hexadentate catecholate siderophore produced by Gram-negative enteric bacteria such as Escherichia coli and Salmonella enterica. It belongs to the trilactone‑backbone class of macrocyclic iron carriers and exhibits the highest thermodynamic affinity for Fe(III) of any known natural ligand (log KML ≈ 49; formal stability constant ≈ 10⁵² M⁻¹).

Molecular Formula C30H21N3O15-6
Molecular Weight 663.5 g/mol
Cat. No. B1255872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterobactin(6-)
Molecular FormulaC30H21N3O15-6
Molecular Weight663.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-]
InChIInChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/p-6/t16-,17-,18-/m0/s1
InChIKeySERBHKJMVBATSJ-BZSNNMDCSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enterobactin(6−) Sourcing Guide: Core Identity, Iron-Chelation Class & Procurement Rationale


Enterobactin(6−) is the fully deprotonated, hexadentate catecholate siderophore produced by Gram-negative enteric bacteria such as Escherichia coli and Salmonella enterica. It belongs to the trilactone‑backbone class of macrocyclic iron carriers and exhibits the highest thermodynamic affinity for Fe(III) of any known natural ligand (log KML ≈ 49; formal stability constant ≈ 10⁵² M⁻¹) [1]. The hexa‑anionic form is the active, pre‑organized chelating species that sequesters ferric ion in iron‑limited environments, making this precise protonation state critical for both biochemical mechanism studies and applied iron‑depletion strategies [2].

Why Generic Substitution Fails: Enterobactin(6−) Differentiation from Clinical Chelators and Other Siderophores


In‑class compounds cannot be interchanged because the thermodynamic stability, redox behavior, iron‑release mechanism, and biological recognition of Enterobactin(6−) are fundamentally distinct from those of hydroxamate‑type siderophores (e.g., desferrioxamine B) and synthetic clinical chelators (deferiprone, deferasirox). The proton‑dependent catecholate→salicylate coordination shift that occurs uniquely in enterobactin profoundly alters both metal‑binding geometry and redox potential [1]. Moreover, ferric enterobactin requires esterase‑catalyzed ligand hydrolysis for intracellular iron release, whereas hydroxamate siderophores rely on direct reduction [2]. These mechanistic differences translate into divergent biological outcomes that cannot be reproduced by simple replacement with another high‑affinity chelator, as quantified below.

Enterobactin(6−) Quantitative Evidence Guide: Comparator‑Based Differentiation Data


Thermodynamic Iron(III) Affinity: Enterobactin(6−) vs. Clinical Chelators (DFO, DFX, DFP)

Enterobactin(6−) forms the Fe(III)–enterobactin complex with a formal stability constant log K ≈ 49 (Kf ≈ 10⁴⁹–10⁵² M⁻¹), determined spectrophotometrically by competition against EDTA at physiological pH [1]. This is 18–19 orders of magnitude greater than desferrioxamine B (DFO; log K = 30.6), 12–13 orders greater than deferasirox (log K = 36.5), and 12–13 orders greater than deferiprone (log K = 36.7) under comparable conditions [2]. The proton‑dependent conditional stability constant for Fe(III)–enterobactin further confirms that at pH 7.4, enterobactin is the most powerful iron chelator characterized [3].

Iron chelation therapy Siderophore biochemistry Stability constant comparison

Redox Potential and Iron‑Release Mechanism: Enterobactin(6−) vs. Hydroxamate Siderophores

Ferric enterobactin exhibits a reversible one‑electron wave with a formal potential Ef = −986 mV vs. NHE at pH >10, corresponding to an estimated reduction potential of −790 mV vs. NHE at pH 7.4 [1]. This value is far below the range of physiological reductants (NADH/NADPH ≈ −320 mV). In contrast, ferrichrome A and ferrioxamine B exhibit pH‑independent Ef values of −446 mV and −454 mV vs. NHE, respectively, placing them well within the reduction window of cellular flavins and NAD(P)H [1]. Consequently, iron release from hydroxamate siderophores can proceed via simple reduction, whereas ferric enterobactin requires esterase‑catalyzed hydrolysis of the trilactone backbone before iron can be liberated [2].

Siderophore electrochemistry Intracellular iron release Redox mechanism comparison

Conditional Iron Affinity (pFe) at Physiological pH: Enterobactin(6−) vs. Bacillibactin and Other Siderophores

The conditional iron‑binding parameter pFe (−log[Fe³⁺] at pH 7.4, [Fe]tot = 1 μM, [L]tot = 10 μM) provides a biologically relevant ranking of siderophore strength. Enterobactin(6−) achieves pFe = 34.3, which is higher than bacillibactin (pFe = 33.1), ferrioxamine B (pFe = 26.6), ferrichrome (pFe = 25.2), coprogen (pFe = 27.5), and the synthetic clinical chelator EDDHA (pFe = 26.9) [1]. The pFe difference of 1.2 units between enterobactin and its closest Gram‑positive structural analog bacillibactin translates to a ~16‑fold higher free Fe(III) scavenging capacity at equilibrium, attributable to the serine‑trilactone scaffold pre‑organization in enterobactin.

pFe value comparison Siderophore affinity ranking Microbial iron acquisition

Cell‑Type Selectivity in Antiproliferative Activity: Enterobactin(6−) vs. Clinical Iron Chelators

Iron‑free enterobactin(6−) exerts cytotoxic effects specifically on monocyte‑related tumor cell lines (RAW264.7, J774A.1) while sparing primary bone marrow‑derived macrophages (BMDMs) [1]. This selectivity is attributed to lower expression of the enterobactin‑sequestering protein lipocalin‑2 (Lcn2) in the tumor lines, a mechanism that is unique to enterobactin and not replicated by clinical chelators such as deferasirox, which lacks comparable cell‑type discrimination and shows broad toxicity [2]. While quantitative IC50 values for enterobactin in RAW264.7 cells are reported in the primary study, the key differentiation is the binary selectivity window (tumor‑specific cytotoxicity vs. primary‑cell sparing), a feature absent from deferiprone and DFO, which exhibit pan‑cellular iron depletion.

Cancer cell iron deprivation Macrophage selectivity Lipocalin‑2 dependent toxicity

Iron Mobilization Kinetics from Transferrin: Enterobactin(6−) vs. Desferrioxamine B

Enterobactin(6−) rapidly removes iron from human diferric transferrin at concentrations achievable in biological settings, whereas desferrioxamine B (DFO), a trihydroxamate, is markedly slower and requires millimolar concentrations for comparable activity [1]. The enhanced kinetic profile of enterobactin is attributed to its tricatecholate structure, which enables direct competition for transferrin‑bound Fe(III). In the Turcot et al. (2000) comparative study, hexadentate catecholate ligands (including TRENCAM and enterobactin) demonstrated faster iron removal at low concentrations than DFO, although specific pseudo‑first‑order rate constants for enterobactin were measured under serum‑protein conditions [2].

Transferrin iron removal kinetics Siderophore therapeutic potential Iron mobilization comparison

Enterobactin(6−) Application Scenarios: When Procurement Delivers Decisive Scientific Value


Complete Fe(III) Sequestration for Metal‑Buffered Microbial Growth Assays

When experimental protocols demand that free Fe(III) be maintained at the lowest achievable equilibrium concentration (pFe = 34.3 at pH 7.4), enterobactin(6−) is the only siderophore capable of this degree of iron buffering. Its pFe exceeds that of bacillibactin by 1.2 units and ferrioxamine B by 7.7 units [1]. This enables precise calibration of iron‑limitation stress in Gram‑negative bacterial cultures, a capability that cannot be matched by hydroxamate siderophores or synthetic chelators like EDDHA.

Esterase‑Dependent Iron‑Release Mechanism Studies

The uniquely negative redox potential of ferric enterobactin (−790 mV vs. NHE at pH 7.4) precludes reduction‑based iron release by physiological reductants, necessitating esterase‑catalyzed ligand hydrolysis for intracellular iron liberation [1]. In contrast, hydroxamate siderophores such as ferrichrome A (−446 mV) and ferrioxamine B (−454 mV) are reduced directly by cellular flavins [2]. Researchers investigating enzymatic iron‑release pathways or designing esterase‑targeted antimicrobial strategies must use enterobactin(6−), as the mechanistic pathway is fundamentally inaccessible with any hydroxamate‑type siderophore.

Tumor‑Selective Iron Deprivation in Macrophage‑Derived Cancer Models

Enterobactin(6−) uniquely discriminates between monocyte‑related tumor cell lines (RAW264.7, J774A.1) and primary macrophages (BMDMs), a selectivity attributed to differential expression of the enterobactin‑binding protein lipocalin‑2 [1]. This selectivity profile is not observed with clinical chelators (DFO, deferasirox, deferiprone), which exert pan‑cellular iron depletion [2]. For studies interrogating tumor‑specific iron homeostasis disruption, especially in the context of macrophage‑derived cancers, enterobactin(6−) is the only chelator that provides this biological discrimination, enabling clean experimental interpretation.

Structural Biology of Catecholate→Salicylate Coordination Shifts

Enterobactin(6−) undergoes a proton‑dependent coordination shift from tris‑catecholate [FeIII(Ent)]³⁻ to tris‑salicylate [FeIII(H₃Ent)]⁰ upon acidification, with the protonated complex exhibiting a shorter average Fe–O bond length (1.98 Å vs. 2.00 Å for the catecholate form) and a distinct EXAFS Debye‑Waller factor [1]. This structural transition, which alters metal‑coordination geometry and redox potential, is unique to the enterobactin scaffold and cannot be studied using tricatechol model compounds such as TRENCAM or MECAM [2]. Structural biochemists investigating pH‑gated iron release must procure enterobactin(6−) specifically for these experiments.

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